molecular formula C7H6F2N2S B2429610 (3,5-Difluorophenyl)thiourea CAS No. 791594-33-7

(3,5-Difluorophenyl)thiourea

Cat. No.: B2429610
CAS No.: 791594-33-7
M. Wt: 188.2
InChI Key: HDQWFHUGMKRYIN-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6F2N2S It is a derivative of thiourea, where the phenyl ring is substituted with fluorine atoms at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,5-Difluorophenyl)thiourea can be synthesized through the reaction of 3,5-difluoroaniline with thiocyanate in the presence of a base. The reaction typically involves the following steps:

  • Dissolution of 3,5-difluoroaniline in an appropriate solvent such as ethanol.
  • Addition of ammonium thiocyanate and a base like sodium hydroxide.
  • Heating the reaction mixture to facilitate the formation of this compound.
  • Isolation and purification of the product through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale mixing of 3,5-difluoroaniline with thiocyanate and a base.
  • Use of industrial reactors to maintain optimal reaction conditions.
  • Continuous monitoring and control of temperature and pH to ensure high yield and purity.
  • Efficient purification techniques such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluorophenyl)thiourea undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or thioamides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens or nucleophiles in the presence of catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Compounds with different functional groups replacing the fluorine atoms.

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

(3,5-Difluorophenyl)thiourea exhibits a range of biological activities, making it a valuable compound in medicinal chemistry.

  • Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for this compound has been reported as follows:
CompoundMIC (µg/mL)Activity Type
This compound16-32Antibacterial
Ciprofloxacin5Positive Control

The presence of fluorine atoms enhances its efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models in mice showed that this compound significantly reduced inflammation without causing ulcerogenic effects, suggesting potential as a safer alternative for managing inflammation .
  • Anticancer Potential : Research involving human leukemia cell lines indicated that thiourea derivatives could induce apoptosis at low concentrations, highlighting their potential as chemotherapeutic agents .

Chemical Applications

This compound serves as an important intermediate in organic synthesis. It is utilized in:

  • The production of more complex organic molecules.
  • Serving as a building block for various heterocyclic compounds.
  • Investigating enzyme inhibition mechanisms due to its thiourea moiety .

Case Study 1: Antimicrobial Efficacy

A study synthesized several thiourea derivatives and evaluated their antimicrobial activity. The results indicated that this compound had a notable MIC, demonstrating effectiveness against resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies

Research involving leukemia cell lines showed that thiourea derivatives could induce apoptosis at low concentrations, emphasizing their potential in cancer treatment .

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)thiourea involves its interaction with biological molecules. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent inhibitor in various biochemical pathways.

Comparison with Similar Compounds

    Thiourea: The parent compound with a similar structure but without the fluorine substitutions.

    (2,3-Difluorophenyl)thiourea: Another derivative with fluorine atoms at different positions on the phenyl ring.

    (4-Fluorophenyl)thiourea: A derivative with a single fluorine atom on the phenyl ring.

Uniqueness: (3,5-Difluorophenyl)thiourea is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3rd and 5th positions provides distinct electronic and steric effects, differentiating it from other thiourea derivatives.

Biological Activity

(3,5-Difluorophenyl)thiourea is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Chemical Formula : C7_7H6_6F2_2N2_2S
  • Molecular Weight : 192.19 g/mol
  • CAS Number : 2783293

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various thiourea derivatives against common bacterial strains:

CompoundMIC (µg/mL)Activity Type
This compound16-32Antibacterial
1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea2-32Antibacterial
Ciprofloxacin5Positive Control

The presence of fluorine atoms in the phenyl ring enhances the compound's efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has also shown potential in cancer treatment. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)1.29Induction of apoptosis
PC-3 (Prostate Cancer)2.96Cell cycle arrest at S phase
HepG2 (Liver Cancer)<20Inhibition of angiogenesis

The compound's mechanism involves targeting specific signaling pathways that regulate cell growth and apoptosis .

Anti-inflammatory Effects

In vivo studies have assessed the anti-inflammatory properties of thiourea derivatives. One notable study investigated the effects of a related thiourea derivative on pain and inflammation:

  • Model : Carrageenan-induced paw edema in mice
  • Results : The compound significantly reduced edema comparable to standard NSAIDs without causing ulcerogenic effects.

This suggests that compounds like this compound could be developed as safer alternatives for managing inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A recent study synthesized several thiourea derivatives and evaluated their antimicrobial activity. The results indicated that this compound had a notable minimum inhibitory concentration (MIC), demonstrating its effectiveness against resistant strains .
  • Cancer Cell Line Studies :
    Research involving human leukemia cell lines showed that thiourea derivatives could induce apoptosis at low concentrations, highlighting their potential as chemotherapeutic agents .

Q & A

Basic Questions

Q. What are the key spectroscopic markers for confirming the structure of (3,5-Difluorophenyl)thiourea?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • FTIR : The C=S stretch at ~1310 cm⁻¹ and amine N-H stretches at ~3215–3229 cm⁻¹ are critical markers .
  • ¹H NMR : Aromatic protons (δ 6.66–7.72 ppm) and NH signals (δ 9.98 and 10.79 ppm) confirm substitution patterns .
  • Mass Spectrometry : A molecular ion peak at m/z 355 ([M+1]) aligns with the molecular formula C₁₄H₈ClF₂N₃S₂ .
    Table 1 : Key Spectroscopic Data from
TechniqueObserved Peaks/FeaturesAssignment
FTIR (KBr)1310 cm⁻¹C=S stretch
¹H NMR (CDCl₃)δ 9.98 (s, NH), δ 10.79 (s, NH-Ar)Thiourea NH groups

Q. What are the common synthetic routes for preparing this compound derivatives?

  • Methodological Answer : Synthesis typically involves:

  • Substituted Isothiocyanate Reaction : Reacting 3,5-difluorophenyl isothiocyanate with amines under anhydrous conditions (e.g., methanol as solvent) .
  • Optimization : Reaction yields improve with controlled temperature (room temp to 60°C) and stoichiometric excess of the amine. Purity is validated via TLC (Rf ~0.56 in ACN:MeOH 1:1) .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer :

  • Store under inert gas (N₂ or Ar) at 2–8°C to minimize hydrolysis or oxidation .
  • Avoid exposure to moisture; use desiccants in storage containers.

Advanced Research Questions

Q. How does the electronic effect of 3,5-difluorophenyl substituents influence the catalytic activity of thiourea derivatives?

  • Methodological Answer :

  • The electron-withdrawing fluorine atoms enhance hydrogen-bond donor strength, improving catalytic activity in asymmetric reactions like the Henry Nitroaldol Reaction .
  • Structure-Activity Study : Compare catalysts with para- vs. ortho-substituted fluorophenyl groups. Ortho-substitution may sterically hinder interactions, reducing efficacy .

Q. What strategies can resolve discrepancies in melting point data for this compound derivatives?

  • Methodological Answer :

  • Recrystallization : Use solvents like methanol or ethanol to purify and standardize melting points (e.g., 210–212°C for 1-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,5-difluorophenyl)thiourea) .
  • DSC Analysis : Differential scanning calorimetry provides precise thermal profiles to validate purity and polymorphism .

Q. What role does the thiourea moiety play in facilitating hydrogen bonding in supramolecular systems?

  • Methodological Answer :

  • Crystal Engineering : The thiourea group acts as a hydrogen-bond donor/acceptor, forming 2D networks in crystal lattices.
  • Case Study : In derivatives like 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione, fluorine atoms and thiourea groups synergistically stabilize crystal packing .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to simulate interactions with target proteins (e.g., antimicrobial enzymes).
  • QSAR Analysis : Correlate electronic parameters (Hammett σ constants) with bioactivity data to design optimized analogs .

Q. Data Contradiction Analysis

Q. Why do reported yields vary for thiourea-catalyzed reactions involving 3,5-difluorophenyl derivatives?

  • Methodological Answer :

  • Reaction Conditions : Catalyst loading (5–20 mol%), solvent polarity (CHCl₃ vs. THF), and temperature (0°C vs. RT) significantly affect yields .
  • Table 2 : Catalyst Screening Results from
Catalyst StructureSolventYield (%)
Para-substituted fluorophenylCHCl₃85
Ortho-substituted fluorophenylTHF62

Q. Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH conditions?

  • Methodological Answer :

  • Protocol : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS.
  • Key Metrics : Track loss of parent compound and formation of hydrolyzed byproducts (e.g., urea derivatives) .

Q. What analytical techniques are critical for assessing purity in asymmetric synthesis using thiourea catalysts?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess (>90% ee) .

Properties

IUPAC Name

(3,5-difluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQWFHUGMKRYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzoyl chloride (5.44 g, 38.73 mmol) was added to a stirred solution of ammonium thiocyanate (3.83 g, 50.35 mmol) in acetone (80 mL) at 30° C. The mixture was stirred at reflux for 30 minutes, then cooled to 50° C., and a solution of 3,5-difluoroaniline (5.00 g, 38.73 mmol) in acetone (10 mL) was added in one portion. The mixture was stirred at reflux for 30 minutes. A solution of NaOH (5.42 g, 135.54 mmol) in water (65 mL) was added, and the mixture was stirred at reflux for 20 minutes and then cooled to 20° C. Concentrated HCl was added to adjust the acidity to pH=5, and then the mixture was adjusted to slightly alkaline by the addition of conc. ammonium hydroxide. After 30 minutes, the mixture was cooled to 10° C. and extracted with EtOAc, and the combined organic layer was washed with brine, filtered, and concentrated to afford N-(3,5-difluorophenyl) thiourea (3.52 g, 48%). ret. time 1.73; m/z 189.0 (MH+); 1H NMR (400 MHz, MeOH-d4) δ 6.72 (m, 1H), 7.16 (m, 2H).
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5.44 g
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80 mL
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10 mL
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5.42 g
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65 mL
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